Oxazolo[4,5-b]pyridin-2-ylmethanamine, trifluoroacetic acid
Description
Oxazolo[4,5-b]pyridin-2-ylmethanamine, trifluoroacetic acid (CAS: EN300-119045) is a heterocyclic compound featuring a fused oxazole-pyridine core with a methanamine substituent and a trifluoroacetic acid (TFA) counterion. Its molecular formula is C₁₀H₆F₃N, with a molecular weight of 197.16 g/mol . The TFA salt enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;3-2(4,5)1(6)7/h1-3H,4,8H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDPTTSFKKHGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride followed by cyclization with trifluoroacetic acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: Oxazolo[4,5-b]pyridin-2-ylmethanamine, trifluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, Oxazolo[4,5-b]pyridin-2-ylmethanamine, trifluoroacetic acid is used to investigate its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial and fungal strains.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been studied for their pharmacological properties, including their ability to inhibit certain enzymes and receptors.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which Oxazolo[4,5-b]pyridin-2-ylmethanamine, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Table 1: Key Oxazolo[4,5-b]pyridine Derivatives
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., bromo in 3f) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Polar groups (e.g., -COOH in piperidine-4-carboxylic acid derivatives) improve water solubility, critical for bioavailability .
- Amide/ether chains (e.g., in FAAH inhibitor 4i) optimize target binding and potency .
Synthetic Efficiency :
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Data and Physicochemical Comparisons
Key Observations:
- TFA Salt Advantage : The TFA salt of oxazolo[4,5-b]pyridin-2-ylmethanamine improves aqueous solubility (>10 mg/mL), facilitating in vitro assays .
- Activity vs. Structure : FAAH inhibitor 4i’s potency stems from its aryloxyacetamide chain , enabling hydrophobic interactions with the enzyme’s active site . Simpler derivatives (e.g., 3i) lack this specificity.
Biological Activity
Oxazolo[4,5-b]pyridin-2-ylmethanamine, trifluoroacetic acid (CAS Number: 2138549-23-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is a derivative of oxazolo[4,5-b]pyridine and is primarily studied for its antimicrobial properties, potential as a drug candidate, and its role in medicinal chemistry.
The molecular formula of this compound is C7H7N3O·C2HF3O2. Its structure features a unique combination of an oxazole ring and trifluoroacetic acid moiety, which contributes to its distinct chemical behavior and biological activity.
Antimicrobial Properties
Research indicates that derivatives of Oxazolo[4,5-b]pyridin-2-ylmethanamine exhibit significant antimicrobial activity against various bacterial and fungal strains. A study highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT), demonstrating low micromolar activity with minimal cytotoxicity to mammalian cells .
The biological effects of this compound are attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in critical biological processes. For instance, studies suggest that the compound can modulate pathways linked to microbial growth and proliferation .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the oxazolo[4,5-b]pyridine core significantly influence the biological potency of its derivatives. The most active compounds showed IC50 values in the nanomolar range against T. brucei, indicating a strong potential for therapeutic applications .
Study on Trypanosoma brucei
A high-throughput screening of approximately 87,000 compounds led to the identification of several oxazolo[4,5-b]pyridin-2-yl derivatives as potent inhibitors against T. brucei. The most promising compound exhibited an IC50 of 91 nM and was over 700 times less toxic to mammalian cells compared to standard treatments . This highlights the potential for developing new treatments for HAT with reduced side effects.
Antimicrobial Activity Against Bacterial Strains
Another study focused on the antimicrobial properties of various oxazolo[4,5-b]pyridine derivatives. Results indicated that these compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved inhibition of bacterial enzyme systems essential for cell wall synthesis .
Comparative Analysis
The following table summarizes the biological activities and properties of Oxazolo[4,5-b]pyridin-2-ylmethanamine compared to similar compounds:
| Compound Name | Primary Activity | IC50 (nM) | Toxicity Level |
|---|---|---|---|
| Oxazolo[4,5-b]pyridin-2-ylmethanamine | Antimicrobial (T. brucei) | 91 | Low (700x less toxic) |
| 6-Bromooxazolo[4,5-b]pyridine | Antibacterial | Varies | Moderate |
| Isoxazolo[4,5-b]pyridine | Anticancer | Varies | High |
Q & A
Basic Research Question
- 1H/13C NMR : Confirm the presence of the oxazole ring (signals at δ 7.5–8.5 ppm for aromatic protons) and the trifluoroacetate counterion (distinct CF3 peak at δ 116–118 ppm in 13C NMR) .
- LC-MS : Verify molecular weight (e.g., 188.109 g/mol for related oxazolo derivatives) and detect fragmentation patterns .
- IR Spectroscopy : Identify C=O stretches (~1700 cm⁻¹) from TFA and N-H stretches (~3300 cm⁻¹) from the methanamine group .
What strategies resolve contradictory spectral data during structural elucidation?
Advanced Research Question
Contradictions may arise from tautomerism or impurities. Cross-validate using:
- 2D NMR (COSY, HSQC) : Assign proton-proton and carbon-proton correlations to resolve overlapping signals .
- X-ray Crystallography : Resolve ambiguities in ring substitution patterns or counterion placement .
- Elemental Analysis : Confirm purity and stoichiometry (e.g., C7H3F3N2O for related compounds) .
How can reaction conditions be optimized for introducing substituents on the oxazole ring?
Advanced Research Question
- Solvent Selection : Use polar aprotic solvents (e.g., THF or dioxane) to stabilize intermediates .
- Catalysts : Employ triethylamine or pyridine to deprotonate nucleophiles and enhance reaction rates .
- Temperature Control : Reflux conditions (e.g., 105–110°C in POCl3) improve cyclization efficiency .
- Stoichiometry : Equimolar ratios of reactants minimize side products, as seen in cyanethylation reactions .
What are the stability considerations for Oxazolo[4,5-b]pyridin-2-ylmethanamine during storage?
Basic Research Question
- Light Sensitivity : Store in amber vials at RT to prevent photodegradation .
- Moisture Control : Use desiccants to avoid hydrolysis of the TFA counterion .
- Solubility : Prepare stock solutions in DMSO or methanol (e.g., 10 mM) for long-term stability .
How can computational methods aid in studying reaction mechanisms?
Advanced Research Question
- DFT Calculations : Model transition states for cyclization steps to predict regioselectivity .
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to guide functionalization .
- QSAR Models : Corporate substituent electronic effects (e.g., trifluoromethyl groups) to optimize bioactivity .
What methodologies assess the compound’s biological activity in vitro?
Advanced Research Question
- Enzyme Assays : Measure inhibition of targets like cyclooxygenase (COX) using fluorescence-based protocols .
- Cell Viability Tests : Use MTT assays on cell lines (e.g., RAW 264.7 macrophages) to evaluate cytotoxicity .
- Binding Studies : Surface plasmon resonance (SPR) quantifies affinity for receptors like GPCRs .
How can low yields in multi-step syntheses be addressed?
Advanced Research Question
- Intermediate Purification : Use flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate key intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times for cyclization steps (e.g., from 48 h to 2 h) .
- Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) to prevent side reactions .
What analytical techniques confirm the purity of the final compound?
Basic Research Question
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) and UV detection at 254 nm .
- Melting Point Analysis : Compare observed values (e.g., 123–124°C for related compounds) with literature .
- TLC Monitoring : Employ silica plates and iodine staining to track reaction progress .
How are solubility challenges addressed in formulation for biological studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
